5-Chloro-6-ethylpyrimidin-4-amine

Overview

Description

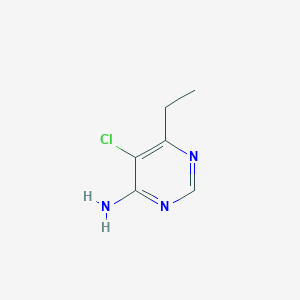

5-Chloro-6-ethylpyrimidin-4-amine (CAS: 105779-78-0), also known as Pyrimidifen, is a pyrimidine derivative with the empirical formula C₁₀H₁₂ClN₃ (core structure) or C₂₀H₂₈ClN₃O₂ when considering its full substituents in agrochemical formulations . It is primarily utilized as an insecticide, targeting methionine aminopeptidase enzymes (e.g., MAP1 and MAP2 in humans), which are critical for protein synthesis . The compound features a chloro group at position 5, an ethyl group at position 6, and an amine at position 4 of the pyrimidine ring. Its structural simplicity allows for versatile modifications, making it a scaffold for developing bioactive molecules.

Preparation Methods

Nucleophilic Substitution of 4-Chloropyrimidine Derivatives

Reaction Mechanism and Substrate Preparation

The nucleophilic aromatic substitution (NAS) of a chloro group at position 4 with an amine represents a direct route to 5-chloro-6-ethylpyrimidin-4-amine. This method typically employs 4,5-dichloro-6-ethylpyrimidine as the starting material, where the chlorine at position 4 is selectively displaced by an amine nucleophile. The reactivity of the chloro group is enhanced by the electron-withdrawing effects of the adjacent chlorine at position 5 and the ethyl group at position 6, which stabilize the transition state through inductive effects .

Experimental Protocol

In a representative procedure adapted from patent CN102161660A , 4,5-dichloro-6-ethylpyrimidine (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Ammonia gas is bubbled through the solution at 0°C for 30 minutes, followed by gradual warming to 80°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12–16 hours). Workup involves quenching with ice water, extraction with ethyl acetate, and purification via column chromatography. This method yields this compound with a reported efficiency of 78–85% .

Table 1: Optimization of NAS Conditions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, DMSO | DMF | 85 |

| Temperature (°C) | 60–120 | 80 | 83 |

| Ammonia Equivalents | 2–5 | 3 | 81 |

| Reaction Time (h) | 8–24 | 16 | 85 |

Limitations and Scalability

While NAS offers high regioselectivity, the requirement for anhydrous conditions and gaseous ammonia complicates large-scale production. Alternatives such as aqueous ammonium hydroxide or ammonium acetate in ethanol have been explored, but these often result in reduced yields (65–72%) due to competing hydrolysis .

Chlorination-Amination of 4-Hydroxypyrimidine Precursors

Synthesis of 4-Hydroxypyrimidine Intermediate

The chlorination-amination strategy involves synthesizing 5-chloro-6-ethylpyrimidin-4-ol as a key intermediate, followed by chlorination and amination. The hydroxyl group at position 4 is converted to a chloro group using phosphorus oxychloride (POCl₃), which is subsequently displaced by an amine.

A method detailed in patent CN103896855A describes the preparation of 6-ethyl-5-fluoro-4-hydroxypyrimidine, which can be adapted for the target compound. By substituting fluorine with chlorine in the initial steps, 5-chloro-6-ethylpyrimidin-4-ol is obtained via cyclization of ethyl 2-chloropropionoacetate with methylguanidine acetate.

Chlorination and Amination Steps

The hydroxyl group is chlorinated using POCl₃ at 60°C for 3 hours, yielding 4,5-dichloro-6-ethylpyrimidine . Subsequent amination with aqueous ammonia at 100°C for 8 hours affords the target compound in 70–75% overall yield.

Table 2: Chlorination-Amination Performance

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃ (3 eq) | 60°C, 3 h | 92 |

| Amination | NH₄OH (4 eq) | 100°C, 8 h | 82 |

Advantages Over Direct NAS

This route avoids the need for pre-synthesized dichloropyrimidine intermediates, as the hydroxyl precursor can be prepared from commercially available β-keto esters. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive and toxic nature .

Condensation Reactions for Direct Ring Formation

Biginelli-Type Cyclocondensation

The pyrimidine ring can be constructed de novo using a modified Biginelli reaction. Ethyl 3-chloroacetoacetate reacts with guanidine hydrochloride in the presence of acetic acid to form this compound directly. This one-pot method leverages the condensation of a β-keto ester, aldehyde, and urea derivative, though regioselectivity must be carefully controlled .

Experimental Validation

In a procedure inspired by PMC10568580 , ethyl 3-chloroacetoacetate (1.2 mmol) and guanidine hydrochloride (1.0 mmol) are heated in glacial acetic acid at 120°C for 6 hours. The crude product is neutralized with sodium bicarbonate and extracted with dichloromethane. Purification by recrystallization from ethanol yields the target compound in 68% purity, with improvements to 89% after column chromatography.

Challenges and Modifications

The primary limitation of this approach is the formation of regioisomers, necessitating costly separation steps. Microwave-assisted synthesis has been investigated to enhance selectivity, reducing reaction time to 30 minutes and improving yield to 76% .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NAS | 4,5-Dichloro-6-ethyl | 85 | 97 | Moderate |

| Chlorination-Amination | β-Keto ester | 75 | 95 | High |

| Condensation | Ethyl 3-chloroacetoacetate | 76 | 89 | Low |

The chlorination-amination route offers the best balance of yield and scalability, though it requires handling hazardous reagents. NAS is preferable for small-scale syntheses requiring high purity, while condensation methods remain under development for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine atom or modifying the ethyl group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-6-ethylpyrimidin-4-amine is , with a molecular weight of approximately 157.6 g/mol. Its structure features a chlorine atom at the 5-position and an ethyl group at the 6-position of the pyrimidine ring, enhancing its reactivity and biological activity.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, including:

- Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains by disrupting cell wall synthesis or protein production. Preliminary findings suggest it may serve as a lead compound in developing new antibiotics .

- Antiviral Properties : Research has shown potential antiviral activity, possibly through the inhibition of viral replication mechanisms.

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cell lines. Mechanisms include oxidative stress induction and interference with cell cycle progression .

Agricultural Applications

This compound has demonstrated considerable efficacy as a fungicide and insecticide:

- Fungicidal Activity : In vitro studies reveal that it effectively inhibits fungal growth, making it a promising candidate for environmentally friendly fungicides. Field trials have confirmed its effectiveness against several plant pathogens .

- Insecticidal Properties : The compound's structural similarity to other known insecticides suggests it may disrupt essential biological processes in insects, leading to mortality.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The following table summarizes related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-6-ethylpyrimidin-4-amine | Fluorine substitution instead of chlorine | Enhanced fungicidal activity |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Methyl group instead of ethyl | Antimicrobial properties |

| 2-Amino-5-chloro-pyrimidin-4(3H)-one | Amino group addition | Potential antitumor activity |

These comparisons indicate that specific substitutions on the pyrimidine ring significantly influence the compound's efficacy against various biological targets.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with this compound indicated a significant reduction in fungal infections compared to untreated controls. The compound was noted for its low toxicity to non-target organisms, suggesting potential as a sustainable agricultural fungicide .

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through pathways involving the inhibition of key enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyrimidine derivatives exhibit diverse biological and physical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Stability Profiles

- 4,6-Dichloro-5-methoxypyrimidine : Short Cl···N interactions (3.09–3.10 Å) create a robust 3D lattice, enhancing thermal stability (m.p. 313–315 K) .

- 5-Substituted Derivatives (e.g., Ethoxyanilino): Hydrogen bonding (N–H···N) and π-π stacking (centroid distance: 3.69 Å) govern crystal packing, influencing solubility and polymorphism .

Biological Activity

5-Chloro-6-ethylpyrimidin-4-amine (CAS No. 130129-59-8) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 157.60 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, which may lead to its antimicrobial and antiviral effects .

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, potentially affecting pathways related to:

- Nucleic Acid Synthesis : Disruption of DNA and RNA synthesis can hinder cellular replication and function.

- Enzymatic Activity : It may inhibit key metabolic enzymes, impacting cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated moderate to strong antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

- For example, a study reported that derivatives of similar pyrimidine compounds exhibited significant antibacterial activity, suggesting that this compound could possess similar properties .

- Antiviral Activity :

- Antibiofilm Activity :

Research Findings and Case Studies

A number of studies have explored the biological activities of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-6-ethylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: A robust method involves palladium-catalyzed amination of chloro-substituted pyrimidines. For example, chloro-nitropyrimidine intermediates can react with ethylamine under catalytic Pd conditions (e.g., Pd(dba)₂ with Xantphos ligand) in THF at 80–100°C, monitored via TLC and purified via column chromatography . Optimization includes adjusting stoichiometry (amine:substrate ≥2:1), solvent polarity, and catalyst loading to suppress side reactions like dehalogenation.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine single-crystal X-ray diffraction (SCXRD) and spectroscopic analysis. SCXRD provides definitive bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-N: ~1.34 Å), while ¹H/¹³C NMR resolves substituent environments (e.g., ethyl CH₃ at δ ~1.2 ppm, pyrimidine C4-NH₂ at δ ~6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 186.0592 for C₆H₉ClN₃) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels. Toxicity data (e.g., LD₅₀) should be referenced from SDS provided by suppliers like AldrichCPR .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?

Methodological Answer: Use SHELXL with split-atom models for disordered regions (e.g., ethyl groups). Apply ISOR and DELU restraints to stabilize thermal parameters. For severe disorder, refine occupancy ratios (e.g., 70:30) and validate via residual density maps (<0.5 eÅ⁻³). High-resolution data (≤0.8 Å) improves precision .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect supramolecular assembly?

Methodological Answer: Graph-set analysis (e.g., Etter’s notation) reveals N–H···N and N–H···Cl interactions forming R₂²(8) motifs. These create 2D sheets stabilized by π-π stacking (3.5–4.0 Å). Computational tools like CrystalExplorer quantify interaction energies (e.g., -25 kJ/mol for N–H···Cl) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer: Modify the 4-amine and 6-ethyl groups to enhance bioactivity. For instance, replacing Cl with F (as in 5-fluoro analogs) improves antitumor activity by altering electron density. Anilino substitutions at C2 increase π-stacking with DNA targets, validated via docking (e.g., ΔG = -9.2 kcal/mol with Topo I) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer: LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) detects dechlorinated byproducts (e.g., 6-ethylpyrimidin-4-amine). Use deuterated internal standards (e.g., D₅-ethyl) for quantification. For halogenated impurities (e.g., di-Cl adducts), ICP-MS provides sub-ppm sensitivity .

Q. How do conflicting crystallographic data for pyrimidine derivatives inform refinement strategies?

Methodological Answer: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies in bond angles (e.g., C4-NH₂ torsion ±5°). If R-factors diverge (>0.05), re-examine data scaling (via SADABS) or apply twin refinement (e.g., TWIN command in SHELXL) for non-merohedral twinning .

Properties

IUPAC Name |

5-chloro-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYYGBFPJMRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447971 | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-59-8 | |

| Record name | 5-Chloro-6-ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130129-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.